Triphenylchloroethylene

Estrogenic activity triphenylethylene halogen substitution

Triphenylchloroethylene (TPCE) is a synthetic nonsteroidal estrogen belonging to the triphenylethylene group. It features a central ethylene core substituted with three phenyl groups and a chlorine atom at the 2-position, distinguishing it from the unsubstituted parent compound triphenylethylene.

Molecular Formula C20H15Cl
Molecular Weight 290.8 g/mol
CAS No. 18084-97-4
Cat. No. B098232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylchloroethylene
CAS18084-97-4
SynonymsGynosone
phenylstilbene chloride
Molecular FormulaC20H15Cl
Molecular Weight290.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H15Cl/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
InChIKeyQEQFTTCZLHLKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylchloroethylene (CAS 18084-97-4): A High-Potency Triphenylethylene Estrogen for Research and Procurement


Triphenylchloroethylene (TPCE) is a synthetic nonsteroidal estrogen belonging to the triphenylethylene group. It features a central ethylene core substituted with three phenyl groups and a chlorine atom at the 2-position, distinguishing it from the unsubstituted parent compound triphenylethylene [1]. Historically marketed as Gynosone and Oestrogyl, it was used clinically in the 1940s for menopausal symptoms, vaginal atrophy, and lactation suppression [1]. The compound's high estrogenic potency arises specifically from its halogen substitution, making it a key reference compound for estrogen receptor research and a versatile synthetic intermediate [2].

Why Triphenylethylene Analogs Cannot Be Substituted for Triphenylchloroethylene


Triphenylethylene and its halogenated derivatives exhibit dramatically different estrogenic potencies due to the critical role of the halogen substituent in receptor binding and metabolic stability. Triphenylchloroethylene is 20 to 100 times more potent than triphenylethylene in uterotrophic assays [1], meaning that direct substitution of the parent compound would require a 20- to 100-fold dose increase to achieve equivalent estrogenic effect. This quantitative potency gap precludes generic interchangeability in any estrogen-responsive assay system, as the parent compound is essentially a 'proestrogen' requiring metabolic activation, whereas the halogenated derivative is directly active [2].

Quantitative Differentiation of Triphenylchloroethylene (CAS 18084-97-4) Against Closest Analogs


Estrogenic Potency: 20- to 100-Fold Greater than Triphenylethylene

Triphenylchloroethylene exhibits 20 to 100 times the estrogenic activity of the parent compound triphenylethylene [1]. This was originally established by Emmens (1947) using vaginal cornification in spayed mice, where the halogenated derivative required substantially lower doses to achieve the same biological endpoint [1]. Subsequent studies confirmed that triphenylethylene acts as a 'proestrogen' requiring in vivo metabolic activation, whereas triphenylchloroethylene is directly estrogenic [2].

Estrogenic activity triphenylethylene halogen substitution

Halogen-Dependent Activity: Chloro and Bromo Derivatives Outperform Iodo

In competitive binding assays using rat uterine cytosol estrogen receptor, the chloro and bromo triphenylethylene derivatives exhibited similar activity and were significantly more active than the corresponding iodo derivative [1]. This indicates that chlorine, despite its smaller atomic radius compared to iodine, provides an optimal balance of receptor affinity and in vivo metabolic stability.

Triphenylhaloethylene estrogen receptor binding structure-activity relationship

Receptor Binding Affinity: Halogenation Transforms a Weak Binder into a Potent Estrogen

The parent triphenylethylene has a relative binding affinity (RBA) of only approximately 0.002% relative to estradiol for the rat estrogen receptor [1]. In contrast, the introduction of a chlorine substituent at the 2-position yields a 20- to 100-fold increase in estrogenic activity [2], indicating that halogenation fundamentally enhances receptor engagement and/or metabolic stability. While direct RBA measurements for triphenylchloroethylene are not available in the public domain, the magnitude of the activity increase strongly implies a substantial improvement in target engagement compared to the parent.

Estrogen receptor alpha relative binding affinity triphenylethylene derivatives

Physicochemical Profile: High Lipophilicity Dictates Specialized Formulation Requirements

Triphenylchloroethylene has a computed XLogP3-AA of 6.5, a boiling point of 386.6°C at 760 mmHg, and a density of 1.145 g/cm³ [1] . By comparison, drug-like molecules typically exhibit LogP values below 5 for acceptable aqueous solubility. The compound's high lipophilicity necessitates the use of organic co-solvents (e.g., DMSO, ethanol, oils) for both in vitro assay preparation and in vivo dosing formulations.

Lipophilicity LogP solubility drug formulation

Priority Application Scenarios for Triphenylchloroethylene (CAS 18084-97-4) Based on Quantitative Evidence


High-Potency Estrogen Positive Control for in Vitro and in Vivo Screening Panels

Triphenylchloroethylene's 20- to 100-fold greater estrogenic potency compared to triphenylethylene [1] makes it an ideal positive control or reference compound for estrogen receptor transactivation assays, uterotrophic assays, and endocrine disruption screening panels where high sensitivity and a wide dynamic range are required. Its direct estrogenic activity, without the need for metabolic activation, simplifies in vitro assay design.

Non-Radioactive Reference Standard for Radiohalogenated Estrogen Imaging Agent Development

Since chloro and bromo triphenylethylene derivatives exhibit comparable estrogen receptor affinity [2], triphenylchloroethylene serves as a cold (non-radioactive) analog for method development and validation in estrogen receptor-directed imaging programs. It enables optimization of purification, formulation, and receptor binding protocols without the cost and safety constraints of radioisotopes.

Synthetic Intermediate for Triphenylethylene-Derived Compound Libraries

The chlorine substituent at the 2-position of triphenylchloroethylene provides a synthetic handle for nucleophilic substitution, cross-coupling, or elimination reactions, enabling the generation of diverse triphenylethylene analogs for structure-activity relationship (SAR) studies. This is a capability not offered by the non-halogenated parent triphenylethylene.

Historical Benchmark for Modern Selective Estrogen Receptor Modulator (SERM) Development

As one of the first halogenated triphenylethylene estrogens to be clinically used [1], triphenylchloroethylene provides a historical benchmark for evaluating the potency, selectivity, and safety margins of modern SERMs such as tamoxifen, clomifene, and toremifene. Its well-documented pharmacophore serves as a reference point for understanding the evolution of SERM design.

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